molecular formula C8H12ClN3O B2379039 4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride CAS No. 1707361-79-2

4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride

Cat. No.: B2379039
CAS No.: 1707361-79-2
M. Wt: 201.65
InChI Key: XGWQBAIIYSVALN-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyrimidine core via an oxygen atom

Scientific Research Applications

4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The pyrrolidine ring, a key component of “4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride”, is a versatile scaffold for the development of novel biologically active compounds . Future research could focus on exploring the pharmacophore space of this compound and designing new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of pyrrolidine derivatives with pyrimidine compounds. One common method starts with the preparation of pyrrolidine-3-ol, which is then reacted with a pyrimidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the pyrimidine core can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.

    Pyrimidine derivatives: Compounds such as 4-aminopyrimidine and 2,4-diaminopyrimidine are structurally related and have similar applications.

Uniqueness

4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride is unique due to its specific combination of the pyrrolidine and pyrimidine moieties, which confer distinct biological properties and potential therapeutic applications. Its ability to interact with a wide range of molecular targets makes it a valuable compound in drug discovery and medicinal chemistry.

Properties

IUPAC Name

4-pyrrolidin-3-yloxypyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;/h2,4,6-7,9H,1,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWQBAIIYSVALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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